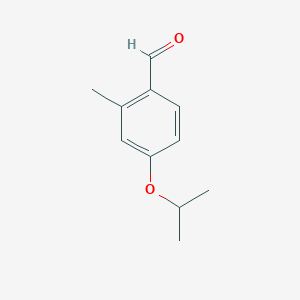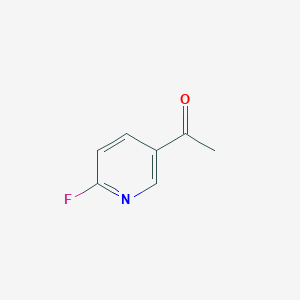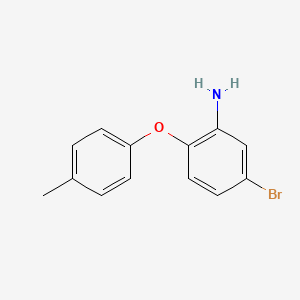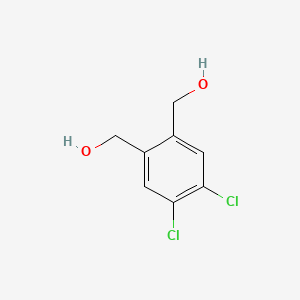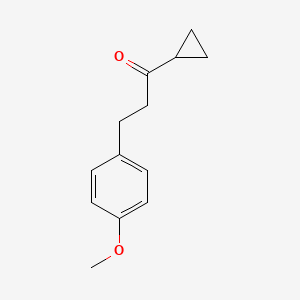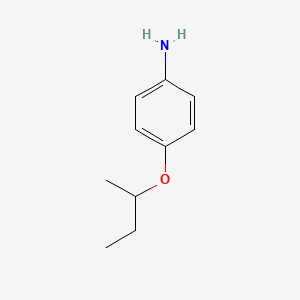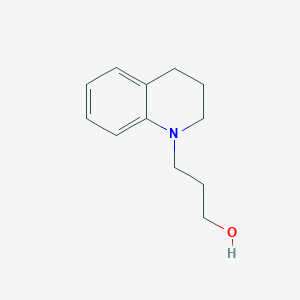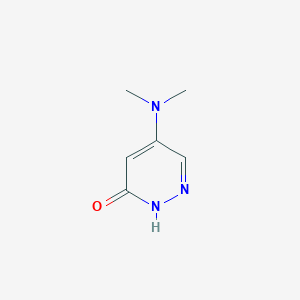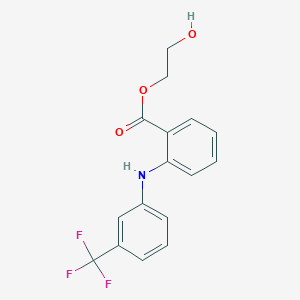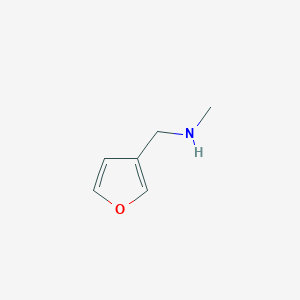![molecular formula C16H18N2O4 B1315578 6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9](/img/structure/B1315578.png)
6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .
- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .
- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Chemical Reactions Analysis
Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.
Aplicaciones Científicas De Investigación
Condensation Reactions and Functional Group Compatibility A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, including indoles and pyrroles, has been developed. This process, utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) and 2,6-lutidine, showcases high functional group compatibility. It demonstrates the applicability of the acylation process across a wide range of nitrogen compounds, highlighting the significance of tert-butoxycarbonyl derivatives in facilitating these reactions (Umehara, Ueda, & Tokuyama, 2016).
Impact on NMDA-Glycine Site Affinity Research into the variations of acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety shows the effects on NMDA-glycine site affinity. Specifically, the study of indole derivatives with different acidic functions at position 2 reveals that compounds with acidic functions divergent from a carboxylic acid moiety tend to be less potent than those with indole-2-carboxylic acid derivatives. The research further compares the affinity of 4,6-dichloro substitution patterns to 5-tert-butyl derivatives, indicating the nuanced role of structural modifications in modulating biological activity (Jansen & Dannhardt, 2003).
Regioselective Lithiation Enhancements A study on 5-(tert-Butoxycarbonyl)-7-methoxy-1-methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline showcases the remarkable effect of water in achieving regioselective lithiation at C-6, using sec-BuLi in ether at −78°C. This advancement underscores the role of subtle reaction condition adjustments in directing lithiation regioselectivity, presenting a significant stride in the synthesis of complex heterocyclic compounds (Moro-oka, Iwakiri, Fukuda, & Iwao, 2000).
Cyclopropanation and Synthesis Efficiency Explorations into cyclopropanation reveal the synthesis of tri- and tetracyclic N,N-dibenzylcyclopropylamines starting from pyrrole- and indole-2-carboxylic acids. This includes the efficient synthesis of enantiopure tetracyclic diamine from N-tert-butoxycarbonylindoline-2-carboxylic acid, demonstrating the versatility and efficiency of N-tert-butoxycarbonyl compounds in complex molecule construction (Gensini & de Meijere, 2004).
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGXQLRFJTBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


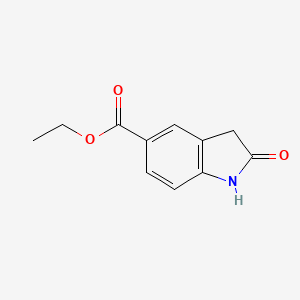
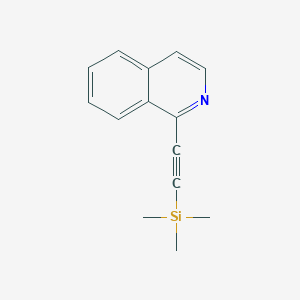
![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
